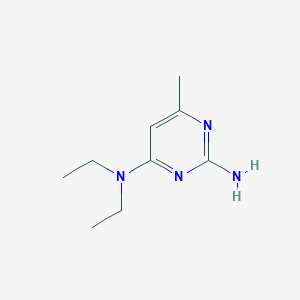
2'-(9-Acridinylamino)acetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(9-Acridinylamino)acetanilide hydrochloride is a chemical compound that combines the structural features of acridine and acetanilide Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties, while acetanilide is an aromatic amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(9-Acridinylamino)acetanilide hydrochloride typically involves the acetylation of aniline followed by the introduction of the acridine moiety. The general synthetic route can be summarized as follows:
-
Acetylation of Aniline: : Aniline is reacted with acetic anhydride in the presence of an acid catalyst to form acetanilide. The reaction is carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
-
Introduction of Acridine Moiety: : The acetanilide is then reacted with 9-chloroacridine in the presence of a base to form 2’-(9-Acridinylamino)acetanilide. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF). [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{C}_13\text{H}_8\text{ClN} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} ]
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. [ \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N}\text{HCl} ]
Industrial Production Methods
Industrial production of 2’-(9-Acridinylamino)acetanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2’-(9-Acridinylamino)acetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the acetanilide moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced derivatives
Substitution: Substituted acridine derivatives
Aplicaciones Científicas De Investigación
2’-(9-Acridinylamino)acetanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of DNA intercalation and as a potential anticancer agent due to its ability to bind to DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2’-(9-Acridinylamino)acetanilide hydrochloride involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: An aromatic amide with analgesic and antipyretic properties.
9-Aminoacridine: A fluorescent dye used in biological staining and as an antiseptic.
Ethyl 2-(9-Acridinylamino)benzoate: A similar compound with a benzoate ester group instead of the acetanilide moiety.
Uniqueness
2’-(9-Acridinylamino)acetanilide hydrochloride is unique due to its combined structural features of acridine and acetanilide, which confer both fluorescent properties and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
75775-85-8 |
|---|---|
Fórmula molecular |
C21H18ClN3O |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(2-acetamidophenyl)-acridin-9-ylazanium;chloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-14(25)22-19-12-6-7-13-20(19)24-21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21;/h2-13H,1H3,(H,22,25)(H,23,24);1H |
Clave InChI |
OZDBDUDRHDXUMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)



![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)





